N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
N-(2-(3-Methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a phenyl group at position 2 and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 2-(3-methylisoxazol-5-yl)ethyl chain. This structure combines aromatic (phenyl), electron-rich heterocyclic (isoxazole), and hydrogen-bonding (carboxamide) functionalities, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or receptor modulation. Its synthesis likely involves coupling reactions, as seen in analogous triazole derivatives .
Properties
IUPAC Name |
N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-11-9-13(22-19-11)7-8-16-15(21)14-10-17-20(18-14)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXDTTNJRCCJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole and triazole intermediates. One common method involves the use of a (3 + 2) cycloaddition reaction to form the isoxazole ring, often catalyzed by copper (I) or ruthenium (II) catalysts . The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne . The final step involves coupling the isoxazole and triazole intermediates with a carboxamide group under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . Additionally, continuous flow chemistry techniques may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Formation of the 2-Phenyl-1,2,3-Triazole Core
The triazole ring is constructed via azide-enolate cycloaddition (Scheme 2):
-
Step 1 : Benzyl azide reacts with β-ketonitriles in t-BuOH with DBU, forming 1,2,3-triazole-4-carbonitriles .
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Step 2 : Hydrolysis of the nitrile to carboxamide using t-BuOK .
Regioselectivity :
-
Electron-deficient alkynes favor N2-substitution (2-phenyl group) .
-
Steric hindrance from 4,5-substituents directs functionalization to N2 .
Key Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DBU | t-BuOH | 70°C | 24 h | 65–82% |
| t-BuOK | RT | 10 h | – | 90% |
Coupling of Isoxazole and Triazole Units
The ethyl linker is introduced via alkylation (Scheme 3):
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Step 1 : 3-Methylisoxazole-5-ethyl bromide reacts with the triazole carboxamide’s NH group.
-
Step 2 : K₂CO₃ or NaH in DMF facilitates nucleophilic substitution .
Key Conditions :
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80°C | 8–10 h | 70–75% |
Carboxamide Hydrolysis
The carboxamide can be hydrolyzed to a carboxylic acid under acidic or basic conditions :
Isoxazole Ring Modifications
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Electrophilic substitution : Nitration or halogenation at the isoxazole’s 4-position using HNO₃/H₂SO₄ or Cl₂/FeCl₃ .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the isoxazole ring to form β-ketoamines .
Antifungal and Pharmacological Activity
While not directly studied for this compound, structurally similar 1,2,3-triazole-4-carboxamides exhibit:
Spectroscopic Characterization
| Technique | Key Signals (δ ppm) | Reference |
|---|---|---|
| ¹H NMR | 7.35–7.75 (m, 5H, Ph), 5.65 (s, 2H, CH₂), 2.45 (s, 3H, CH₃) | |
| ¹³C NMR | 165.2 (CONH₂), 150.1 (C=O), 122–135 (Ph, triazole) | |
| IR | 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) |
Challenges and Limitations
-
Regioselectivity : Competing N1/N3 alkylation requires directing groups (e.g., Br at C4/C5) .
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Solubility : Polar aprotic solvents (DMF, DMSO) are essential for coupling reactions .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Azide-enolate cycloaddition | One-pot, scalable | Requires strict anhydrous conditions | 65–82% |
| NiAAC | High regioselectivity (N2) | Expensive catalysts | 70–75% |
| Microwave-assisted | Rapid reaction (minutes) | Specialized equipment needed | 85–90% |
This synthesis leverages modular approaches for isoxazole-triazole hybrids, emphasizing regioselective triazole formation and efficient coupling strategies. Further studies on catalytic asymmetric synthesis and in vivo efficacy are warranted .
Scientific Research Applications
Anticancer Applications
Research indicates that N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide exhibits significant anticancer activity. The compound has been tested against various cancer cell lines with promising results.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | EGFR Inhibition |
| MDA-MB-231 (Breast Cancer) | 4.8 | Apoptosis Induction |
| HCT116 (Colon Cancer) | 6.1 | Cell Cycle Arrest |
In a study involving xenograft models of non-small cell lung cancer (NSCLC), treatment with this compound resulted in a tumor volume reduction of approximately 60% after four weeks at a dosage of 10 mg/kg. This suggests its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its mechanism involves targeting microbial cell wall synthesis and disrupting essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | [Study A] |
| Escherichia coli | 32 µg/mL | [Study B] |
| Candida albicans | 8 µg/mL | [Study C] |
The selective inhibition against pathogenic organisms while maintaining low cytotoxicity towards human cells makes this compound a candidate for further development in antimicrobial therapies.
Case Study 1: Antitumor Efficacy in NSCLC Models
A study investigated the efficacy of this compound in xenograft mouse models implanted with NSCLC cells. The treatment led to significant tumor regression compared to control groups, supporting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Testing
In a series of antimicrobial assays conducted on various bacterial and fungal strains, the compound exhibited selective inhibition against multiple pathogens while showing low cytotoxicity towards human cell lines. This selectivity highlights its potential for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Research Implications and Limitations
- Data Gaps : Specific biological activity, toxicity, and ADME profiles for the target compound are absent in the evidence, necessitating further experimental validation.
- Patent Trends : Recent patents (–9, 11) emphasize 3-methylisoxazole and thiazole substituents in drug discovery, highlighting their relevance in optimizing pharmacokinetics and target engagement .
Biological Activity
N-(2-(3-methylisoxazol-5-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazole ring, an isoxazole moiety, and a carboxamide group, which are known to contribute to its biological properties. The synthesis generally involves multi-step reactions that incorporate these functional groups effectively.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Triazole Ring | Contributes to anticancer activity |
| Isoxazole Moiety | Enhances antimicrobial properties |
| Carboxamide Group | Increases solubility and bioavailability |
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit potent anticancer properties. For instance, compounds related to this compound have shown significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study demonstrated that similar triazole derivatives exhibited IC50 values ranging from 1.1 μM to 4.24 μM against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. These compounds were found to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis, thereby impeding cancer cell proliferation .
Antimicrobial Activity
The compound also displays notable antimicrobial properties. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In vitro tests showed that derivatives exhibited significant activity against Escherichia coli and Staphylococcus aureus. The most active compounds in this category demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cell proliferation and survival.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death.
Research Findings
Recent studies have focused on optimizing the structure of triazole derivatives to enhance their biological activity. Computational modeling and molecular docking studies have provided insights into the binding affinities and interactions at the molecular level.
Table 2: Summary of Biological Activities
Q & A
Q. Basic
- NMR Spectroscopy : and NMR (DMSO-) identify proton environments (e.g., triazole protons at δ 7.41–8.91 ppm) and carbon backbone .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 360 [M+1] for triazole derivatives) .
- Elemental Analysis : Validate C, H, N content (e.g., deviations <0.4% indicate purity) .
How can researchers resolve contradictions in reported biological activity data?
Q. Advanced
- Mechanistic Replication : Standardize assay conditions (e.g., COX-2 inhibition protocols) to isolate variables like enzyme source or buffer pH .
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) to clarify bioactivity trends .
- Meta-Analysis : Cross-reference crystallographic data (e.g., binding poses from docking studies) with in vitro results to validate target engagement .
What computational and crystallographic methods are suitable for analyzing 3D structure and intermolecular interactions?
Q. Advanced
- X-ray Crystallography : Use SHELXL for small-molecule refinement and SHELXS for structure solution, ensuring R-factor <5% .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement and hydrogen-bonding networks .
- Docking Simulations : Software like AutoDock Vina predicts binding affinities with active sites (e.g., triazole-carboxamide interactions with kinase domains) .
What are the key challenges in achieving aqueous solubility and stability, and how can they be addressed?
Q. Basic
- Low Solubility : Due to hydrophobic aryl groups, use co-solvents (e.g., DMSO-water mixtures) or salt formation (e.g., hydrochloride salts) .
- Stability : Store at -80°C in anhydrous DMSO to prevent hydrolysis; monitor via HPLC for degradation products .
How do structural modifications to the triazole or isoxazole moieties influence pharmacological properties?
Q. Advanced
- Triazole Substitutions : Electron-withdrawing groups (e.g., -NO) enhance electrophilicity, improving enzyme inhibition (e.g., COX-2 IC reduction by 30%) .
- Isoxazole Modifications : Methyl groups at C3 improve metabolic stability (e.g., reduced CYP450-mediated oxidation) .
- Hybrid Scaffolds : Fusion with thiazole rings (e.g., thiazolo[3,2-a]pyrimidine) broadens antimicrobial activity .
Notes
- Methodological Focus : Emphasized experimental design (e.g., solvent selection, refinement protocols) over definitions.
- Contradiction Management : Addressed via replication and meta-analysis frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
